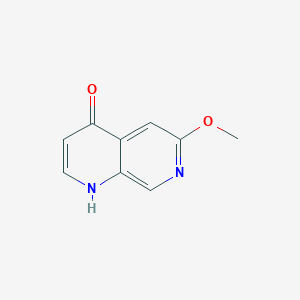

6-methoxy-1,7-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

6-methoxy-1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-4-6-7(5-11-9)10-3-2-8(6)12/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNOIEBRRPDYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705262 | |

| Record name | 6-Methoxy-1,7-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952059-64-2 | |

| Record name | 6-Methoxy-1,7-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 6-methoxy-1,7-naphthyridin-4(1H)-one"

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-1,7-naphthyridin-4(1H)-one

Introduction: The Significance of the Naphthyridinone Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with significant pharmacological activities. Its derivatives have demonstrated potential across various therapeutic areas, including oncology and anti-inflammatory applications. The introduction of a methoxy substituent, as in this compound, can critically modulate the molecule's electronic properties, solubility, and metabolic stability, making it a target of interest for drug discovery and development professionals.

This guide provides a comprehensive overview of a robust synthetic route to this compound, grounded in established chemical principles. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols for both synthesis and characterization, and discuss the interpretation of analytical data to validate the final compound's identity and purity.

Strategic Approach: Retrosynthetic Analysis

A logical approach to constructing the 1,7-naphthyridin-4(1H)-one scaffold is the Gould-Jacobs reaction.[1][2][3] This classical method is highly effective for synthesizing 4-hydroxyquinoline and related heterocyclic systems, including naphthyridinones.[1][4] The reaction proceeds in two main stages: an initial condensation followed by a thermal cyclization.

Our retrosynthetic analysis identifies a substituted 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) as ideal starting materials. The placement of the methoxy group at the 6-position of the final product dictates the use of 3-amino-5-methoxypyridine as the key precursor.

Caption: Retrosynthetic analysis of the target molecule via the Gould-Jacobs reaction pathway.

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and reliable method for the annulation of a pyridine ring to form the naphthyridinone core.[2] The mechanism begins with a nucleophilic attack from the amino group of 3-amino-5-methoxypyridine onto the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[1] The subsequent step is a high-temperature, 6-electron electrocyclization, which forms the second ring. This intramolecular cyclization is typically performed in a high-boiling point solvent like diphenyl ether or Dowtherm A.[4] The resulting ethyl 6-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate can then be hydrolyzed and decarboxylated to yield the final product, although in many cases, the decarboxylation occurs spontaneously under the harsh thermal conditions.

Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on established methodologies.[1][2] Researchers should conduct their own risk assessments and optimizations.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

-

Heat the mixture at 120-130°C for 2 hours with stirring. The reaction can be monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting amine.

-

After cooling to room temperature, the resulting intermediate, diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate, often solidifies. It can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

-

Add the intermediate from Step 1 to a flask containing a high-boiling point solvent such as diphenyl ether (approx. 10 mL per gram of intermediate).

-

Heat the mixture to 250°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain this temperature for 30-60 minutes. The reaction progress should be monitored by TLC.

-

Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with hexane to facilitate further precipitation and filter the solid product.

Step 3: Purification

-

Wash the crude solid product extensively with hexane and then diethyl ether to remove residual diphenyl ether.[5]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[6][7]

Characterization: Structure and Purity Verification

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Workflow for the purification and analytical characterization of the final compound.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.

-

¹H NMR: The spectrum will show distinct signals for each unique proton in the molecule. The aromatic protons on the naphthyridine core will appear in the downfield region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling to adjacent protons.[10] The methoxy group protons will appear as a sharp singlet around 3.8-4.0 ppm.[10][11] The N-H proton of the pyridone ring will appear as a broad singlet, often further downfield.

-

¹³C NMR: The spectrum provides information on the carbon framework. The carbonyl carbon (C=O) will be significantly downfield. The aromatic carbons will appear in the 110-160 ppm range, and the methoxy carbon signal is expected around 56 ppm.[12][13]

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. For C₉H₈N₂O₂, the expected monoisotopic mass is approximately 176.06 g/mol .[14]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A sample is analyzed using a suitable column and mobile phase, and the purity is calculated from the relative area of the product peak in the chromatogram.

Experimental Protocols: Characterization

NMR Spectroscopy [8]

-

Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry [8]

-

Prepare a dilute solution of the sample (approx. 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI), and acquire the spectrum.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

| Analysis Type | Technique | Expected Result |

| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~11.5-12.5 (br s, 1H, NH), ~8.5-8.8 (m, 1H, Ar-H), ~7.8-8.2 (m, 2H, Ar-H), ~7.0-7.3 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~175 (C=O), ~160 (C-O), ~150-110 (Ar-C), ~56 (OCH₃) | |

| HRMS (ESI) | m/z: Calculated for [M+H]⁺ (C₉H₉N₂O₂⁺): 177.0659; Found: ± 5 ppm | |

| Purity | HPLC | >95% (as determined by peak area at a specified wavelength, e.g., 254 nm) |

Note: The exact chemical shifts (δ) in NMR are predictive and can vary based on solvent and concentration.

Conclusion

This guide outlines a reliable and well-documented synthetic pathway for this compound using the Gould-Jacobs reaction. The causality for this choice lies in its proven effectiveness for constructing the core naphthyridinone scaffold from readily available precursors. The described characterization workflow, employing a combination of NMR, mass spectrometry, and HPLC, establishes a robust, self-validating system to confirm the structural integrity and purity of the final product. This methodology provides a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

- Synthetic Strategies, Reactivity and Applic

- (4 + 2) cyclization of aza-o-quinone methides with azlactones: construction of biologically important dihydroquinolinone frameworks. Organic & Biomolecular Chemistry (RSC Publishing).

- Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.

- Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.

- Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. PubMed.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

- Gould–Jacobs reaction. Wikipedia.

- Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. PubMed.

- Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. PMC - NIH.

- Gould-Jacobs Reaction. Organic Reactions.

- Purification Techniques. Journal of New Developments in Chemistry.

- Understanding Compound Purific

- List of purific

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n

- 6-Methoxy-1H-1,7-naphthyridin-4-one. Santa Cruz Biotechnology.

- Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.

- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Doubtnut.

- 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. moravek.com [moravek.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 11. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scbt.com [scbt.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 6-methoxy-1,7-naphthyridin-4(1H)-one

Abstract

The 1,7-naphthyridin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the specific compound, 6-methoxy-1,7-naphthyridin-4(1H)-one. Based on extensive structure-activity relationship (SAR) analysis of analogous compounds, we postulate that this molecule primarily functions as a protein kinase inhibitor. This guide will delve into the rationale behind this hypothesis, supported by data from related naphthyridinone derivatives, and will provide detailed, field-proven experimental protocols for the validation of this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The 1,7-Naphthyridin-4(1H)-one Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery due to their diverse pharmacological profiles.[1][2] The 1,7-naphthyridin-4(1H)-one core, in particular, has been identified as a key pharmacophore in a variety of bioactive molecules. The planarity of the ring system, coupled with the potential for diverse substitutions, allows for precise interactions with various biological targets.

Our focus, this compound, is a specific derivative of this core. The presence of the methoxy group at the 6-position and the ketone at the 4-position are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. While direct experimental evidence for this compound's mechanism of action is not yet publicly available, a wealth of information on structurally related analogs allows us to formulate a strong, evidence-based hypothesis.

Postulated Mechanism of Action: Protein Kinase Inhibition

Based on the established biological activities of numerous naphthyridinone derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

Evidence from Structurally Related Naphthyridinone Derivatives

Numerous studies have demonstrated that the naphthyridinone scaffold is a potent ATP-competitive kinase inhibitor. The heterocyclic system mimics the purine core of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituents on the naphthyridinone ring then determine the specificity and potency of this interaction.

For instance, derivatives of the closely related 1,6-naphthyridinone have been identified as potent inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. Similarly, substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key regulator of neuronal function and a target for neurodegenerative diseases. Furthermore, benzonaphthyridinone derivatives have shown potent irreversible inhibition of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling.

The 1,7-naphthyridine scaffold specifically has been investigated for its inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in tumor cell growth and survival.[3] These studies consistently highlight the importance of substitutions on the naphthyridine ring in dictating kinase selectivity and inhibitory potency.[4]

Hypothesized Signaling Pathway

Given the evidence for kinase inhibition by the naphthyridinone scaffold, we can postulate a general signaling pathway that this compound might modulate. The specific kinase target(s) would need to be determined experimentally, but a representative pathway is illustrated below.

Figure 1: Hypothesized signaling pathway inhibited by this compound.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound is a protein kinase inhibitor, a series of in vitro and cell-based assays are required. The following protocols are provided as a guide for these investigations.

In Vitro Kinase Inhibition Assay

The initial step in validating the proposed mechanism is to determine if this compound can directly inhibit the activity of a purified kinase in a cell-free system. A luminescence-based assay that measures ATP consumption is a common and robust method.

Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2 µL of a purified kinase of interest in kinase reaction buffer.

-

Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the reaction by adding 2 µL of a substrate and ATP mixture.

-

Incubate for 1 hour at 30°C.

-

-

Signal Generation and Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |

|---|---|---|

| Kinase X | 50 | 5 |

| Kinase Y | 800 | 10 |

| Kinase Z | >10,000 | 20 |

Figure 3: Workflow for Western blot analysis.

Cell Viability and Proliferation Assay

To determine the functional consequence of kinase inhibition, a cell viability or proliferation assay can be performed. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell number. [5] Protocol: MTT Cell Proliferation Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. * Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

While the precise molecular target(s) of this compound remain to be definitively identified, the existing body of evidence strongly supports the hypothesis that it functions as a protein kinase inhibitor. The 1,7-naphthyridin-4(1H)-one scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases, and the methoxy substitution is likely to play a key role in defining its target profile and potency.

The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis, from initial in vitro validation to characterization of its effects in a cellular context. The successful execution of these experiments will not only elucidate the mechanism of action of this compound but will also pave the way for its further development as a potential therapeutic agent.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 19, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

-

Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved January 19, 2026, from [Link]

-

Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). RSC Advances, 13(6), 3402-3415. [Link]

-

Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). Cancer Research, 80(16_Supplement), 4040. [Link]

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023, January 24). RSC Advances, 13(6), 3402-3415. [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). In Methods in Molecular Biology. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 19, 2026, from [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4324. [Link]

-

(PDF) Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023, January 12). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021, July 16). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: Identification of MK-0873, a potent and effective PDE4 inhibitor. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters, 21(24), 7344-7348. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015, September 10). Journal of Medicinal Chemistry, 58(17), 6747-6752. [Link]

-

Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. (2024, April 8). Molecules, 29(8), 1689. [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

"biological activity of 6-methoxy-1,7-naphthyridin-4(1H)-one derivatives"

An In-Depth Technical Guide to the Biological Activity of 6-Methoxy-1,7-naphthyridin-4(1H)-one Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,7-naphthyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the therapeutic potential of 1,7-naphthyridin-4(1H)-one derivatives, with a particular focus on the influence of the 6-methoxy substitution. We will delve into the primary areas of demonstrated efficacy, including oncology, virology, and inflammatory disorders. The narrative synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to offer a robust resource for researchers and drug development professionals. Key signaling pathways and experimental workflows are visualized to enhance understanding and facilitate further investigation in this promising area of therapeutic development.

The 1,7-Naphthyridine Scaffold: A Foundation for Diverse Pharmacology

Naphthyridines, as nitrogen-containing heterocyclic compounds, are found in numerous natural products and have been the focus of extensive synthetic and medicinal chemistry efforts.[1][2][3] The arrangement of the two nitrogen atoms within the fused bicyclic system gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape, leading to a wide spectrum of pharmacological profiles.[3][4] The 1,7-naphthyridine core, in particular, has emerged as a versatile scaffold for developing potent therapeutic agents.

The 1,7-naphthyridin-4(1H)-one substructure provides a rigid framework with specific hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to biological targets. The introduction of a methoxy group at the C6 position is a strategic modification in medicinal chemistry. The -OCH3 group can significantly alter a molecule's properties by:

-

Modulating Electronic Effects: As an electron-donating group, it can influence the reactivity and binding affinity of the entire ring system.

-

Improving Pharmacokinetics: It can enhance metabolic stability and modify solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Direct Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within a target's binding pocket.

This guide will explore the biological activities where these derivatives have shown the most promise.

Anticancer Activity: A Primary Therapeutic Avenue

The most significant body of research on 1,7-naphthyridine derivatives lies in their potential as anticancer agents.[1][5] These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.

Mechanisms of Antitumor Action

A. Inhibition of the Wnt Signaling Pathway: The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation that is often dysregulated in cancers, particularly colorectal cancer. Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been shown to exert its antiproliferative effects by inhibiting this pathway.[5][6] It induces cell cycle arrest at the G0/G1 phase in colon cancer cells and has demonstrated tumor growth reduction in xenograft mouse models.[6]

Caption: Wnt signaling pathway and point of inhibition.

B. Inhibition of PIP4K2A Lipid Kinase: Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A) is a lipid kinase implicated in tumor suppression. A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[5] This inhibition disrupts cellular signaling pathways that rely on phosphoinositide messengers, presenting a novel mechanism for anticancer activity.

C. General Cytotoxicity: Several synthetic 1,7-naphthyridine derivatives have demonstrated broad cytotoxic activity. For instance, compound 17a , a 2,4-disubstituted-1,7-naphthyridine, showed significant activity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells.[7] Other derivatives have also shown potent effects against various human cancer cell lines, sometimes exceeding the potency of established drugs like colchicine.[1]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For naphthyridine derivatives, several key trends have been observed:

-

Substituents at C2 and C4: Modifications at these positions are common and significantly impact biological activity.[7]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on aryl rings attached to the naphthyridine core often enhances cytotoxic effects.[8][9]

-

Hydrogen Bond Donors: Incorporating hydrogen bond donors can also substantially improve anticancer activity.[8][9]

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) of representative 1,7-naphthyridine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bisleuconothine A | HT29 (Colon) | 1.09 | [6] |

| Bisleuconothine A | SW480 (Colon) | 2.74 | [6] |

| Bisleuconothine A | HCT116 (Colon) | 3.18 | [6] |

| Compound 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [7] |

| Compound 17a | HL-60 (Leukemia) | 8.9 ± 2.2 | [7] |

| Compound 17a | HeLa (Cervical) | 13.2 ± 0.7 | [7] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [1] |

| Compound 16 | HeLa (Cervical) | 0.7 | [1] |

| PIP4K2A Inhibitors | (Various) | 0.066 - 18.0 | [5] |

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

In addition to anticancer potential, certain 1,7-naphthyridine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Through molecular hybridization of existing NNRTIs, novel 2,4-disubstituted 1,7-naphthyridines were synthesized and evaluated.[7]

Several of these compounds exhibited inhibitory activity comparable to or stronger than the approved drug nevirapine (IC50 = 1.053 µM).[7] Molecular docking studies revealed that these molecules fit well within the HIV-1 RT binding pocket, forming critical hydrogen bonds and π–π stacking interactions with key amino acid residues like LYS101, TYR181, and TRP229.[7] Importantly, these compounds showed no toxicity toward normal human embryonic lung cells, indicating a favorable selectivity profile.[7]

Anti-inflammatory and CNS Activities

Anti-inflammatory Effects

Naphthyridine derivatives have shown potential as anti-inflammatory agents.[1] Certain canthinone-type compounds, which contain a related scaffold, demonstrated strong inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, with IC50 values in the low micromolar range (7.73–15.09 µM).[2][6] This suggests a mechanism involving the modulation of inflammatory pathways in immune cells.

Central Nervous System (CNS) Applications

The structural versatility of the naphthyridine core has allowed for its exploration in treating neurological disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized as potent and orally active tachykinin NK(1) receptor antagonists.[10] One such compound, (aR,9R)-8b, exhibited excellent in vitro (IC50 = 0.45 nM) and in vivo activity and was identified as a potential clinical candidate for treating bladder function disorders, which are modulated by the CNS.[10]

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-defined.

General Synthesis of the 1,7-Naphthyridin-4(1H)-one Core

A common synthetic route involves the cyclization of an appropriately substituted aminopyridine derivative. For example, the synthesis of 8-bromo-1,7-naphthyridin-4(1H)-one can be achieved by heating 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione in high-boiling diphenyl ether.[11] This core can then be further functionalized, for instance, via Suzuki-Miyaura coupling reactions to introduce various aryl or heteroaryl groups.[11]

Caption: Generalized synthetic workflow for the core scaffold.

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol: In Vitro Kinase Inhibition Assay (PIP4K2A)

This protocol measures the ability of a compound to inhibit a specific kinase.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human PIP4K2A enzyme, the lipid substrate (phosphatidylinositol-5-phosphate), and a buffer solution.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells.

-

Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or detected via ADP-Glo™ system). Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a strong acid or a chelating agent like EDTA.

-

Detection: Quantify the amount of product formed (phosphorylated lipid or ADP). If using radiolabeled ATP, this can be done by separating the product via chromatography and measuring radioactivity. For ADP-Glo™, luminescence is measured.

-

Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

Derivatives of this compound are part of a promising class of heterocyclic compounds with a wide range of demonstrated biological activities. Their potential as anticancer agents is particularly noteworthy, with multiple mechanisms of action identified, including the inhibition of key signaling pathways like Wnt and lipid kinases such as PIP4K2A.[5][6] Furthermore, their utility as antiviral (anti-HIV), anti-inflammatory, and CNS-active agents underscores the versatility of this scaffold.[6][7][10]

Future research should focus on:

-

SAR Optimization: Systematically exploring substitutions around the 1,7-naphthyridin-4(1H)-one core to improve potency and selectivity for specific targets.

-

Pharmacokinetic Profiling: Conducting in-depth ADME studies on the most promising leads to ensure they possess drug-like properties suitable for in vivo evaluation.

-

Mechanism of Action Elucidation: Further investigating the precise molecular interactions and downstream effects of these compounds to better understand their therapeutic potential and potential off-target effects.

The synthesis of novel analogues, guided by the principles outlined in this guide, holds significant promise for the development of next-generation therapeutics for a variety of human diseases.

References

- Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide. Benchchem.

- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of[5][6]-Naphthyridine Derivatives as Potential Anticancer and. Taylor & Francis Online. Available from:

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of[5][6]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis. Available from:

- Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH.

- Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.

- Biological Activity of Naturally Derived Naphthyridines. MDPI.

- Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. ACS Publications.

- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

- Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. PubMed.

Sources

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: A Strategic In Vitro Evaluation of 6-Methoxy-1,7-naphthyridin-4(1H)-one

Abstract

The naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the preclinical in vitro evaluation of a novel compound, 6-methoxy-1,7-naphthyridin-4(1H)-one. We present a logical workflow, moving from broad phenotypic screening to specific mechanism-of-action studies. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind each stage of the investigation. The objective is to build a robust data package to assess the therapeutic potential of this new chemical entity.

Introduction and Compound Profile

Naphthyridines are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological activities, including roles as kinase inhibitors and anti-cancer agents.[3][4] The specific compound under investigation is this compound (CAS No. 952059-64-2).[5] Before commencing biological evaluation, a foundational understanding of its physicochemical properties is paramount.

Initial Steps:

-

Purity Assessment: Verification of compound purity (typically >98%) via HPLC and NMR.

-

Solubility Determination: Establishing solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

-

Stability Analysis: Assessing the compound's stability in solution under experimental conditions (e.g., 37°C, in cell culture media) ensures that the observed biological effects are attributable to the compound itself and not a degradation product.

This initial characterization prevents common experimental artifacts and ensures the reproducibility and reliability of all subsequent in vitro data.

Caption: Workflow for the XTT cell viability assay.

Tier 2: Target Class Identification via Kinase Profiling

Many naphthyridine derivatives function as protein kinase inhibitors. [4]Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. [6][7]A logical next step, should the compound demonstrate significant antiproliferative activity, is to screen it against a broad panel of protein kinases. This approach is unbiased and provides a comprehensive overview of the compound's selectivity profile.

Services like Eurofins' KinaseProfiler™ or Promega's ADP-Glo™ Kinase Assay platform offer high-throughput screening against hundreds of kinases. [8]These assays typically measure the amount of ATP consumed or ADP produced during a kinase reaction, providing a direct measure of enzymatic activity. [6][7] Experimental Rationale: Screening this compound at a fixed concentration (e.g., 1 or 10 µM) against a large kinase panel can rapidly identify primary targets. Hits are typically defined as kinases showing >50% or >75% inhibition. This data is critical for guiding subsequent mechanism-of-action studies and for understanding potential off-target effects. A highly selective inhibitor is often a more desirable therapeutic candidate than a non-selective one.

Tier 3: Mechanistic Elucidation and Target Validation

Based on the results from the phenotypic and target-ID screens, the next tier of experiments aims to elucidate the specific cellular mechanism of action.

Cell Cycle Analysis by Flow Cytometry

If the compound inhibits proliferation, it is crucial to determine if this is due to an arrest at a specific phase of the cell cycle. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for this analysis. [9]PI binds stoichiometrically to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases. [10]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA. [10]Store cells at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). [10]The RNase is essential to prevent the staining of double-stranded RNA. 5. Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Target Modulation Confirmation by Western Blot

The final and most critical step is to confirm that the compound engages and inhibits its putative kinase target within the cell. Western blotting is a powerful technique to detect specific proteins and their post-translational modifications, such as phosphorylation. [11]If the kinase screen identified a target (e.g., Kinase X), a western blot can be used to measure the phosphorylation level of Kinase X or its direct downstream substrate. A potent inhibitor should decrease this phosphorylation signal in a dose-dependent manner.

-

Protein Lysate Preparation: Treat cells with the compound as in the cell cycle analysis. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. Determine the total protein concentration of each lysate using a BCA or Bradford assay. [12]2. SDS-PAGE: Denature 20-30 µg of protein from each sample in loading buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [11]3. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [13]4. Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Kinase X). As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. [11]Detect the signal using a chemiluminescent substrate and an imaging system. [14]7. Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total or loading control protein indicates target inhibition.

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 952059-64-2|this compound|BLD Pharm [bldpharm.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. cusabio.com [cusabio.com]

- 13. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 14. addgene.org [addgene.org]

Exploring the Structure-Activity Relationship of 6-Methoxy-1,7-Naphthyridin-4(1H)-one Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The naphthyridinone scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 6-methoxy-1,7-naphthyridin-4(1H)-one analogs. While specific SAR literature for this exact scaffold is emerging, this guide synthesizes data from closely related 1,7-naphthyridine and other naphthyridinone analogs to provide a predictive framework for designing and optimizing novel therapeutic agents.[3] We will delve into the strategic importance of the 1,7-naphthyridinone core, propose a detailed synthetic strategy, outline key biological evaluation protocols, and present a hypothetical SAR exploration to guide future research endeavors.

The 1,7-Naphthyridinone Scaffold: A Rising Star in Medicinal Chemistry

Naphthyridines, bicyclic heterocycles composed of two fused pyridine rings, exist as six distinct isomers, each offering a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors.[4][5] This structural diversity has made them a fertile ground for the discovery of novel therapeutics. Among these, the 1,7-naphthyridinone core has garnered significant interest for its role in potent and selective inhibitors of various protein kinases and other biological targets.[3][6]

The strategic placement of nitrogen atoms in the 1,7-naphthyridine scaffold influences its physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like characteristics.[7] The inherent asymmetry of the 1,7-isomer, compared to the more commonly studied 1,8-naphthyridine, provides distinct vectors for substituent placement, allowing for fine-tuning of target engagement and selectivity.[7]

The introduction of a methoxy group at the C6 position and a ketone at C4 further functionalizes the core, providing key interaction points and influencing the overall electronic properties of the molecule. The 4-oxo group can act as a hydrogen bond acceptor, while the N1-H can serve as a hydrogen bond donor, both crucial for binding to many biological targets.

Strategic Exploration of the SAR of this compound Analogs

Based on the analysis of related naphthyridinone scaffolds, a systematic exploration of the SAR of this compound analogs can be undertaken by investigating substitutions at several key positions. The following sections outline a proposed strategy for analog design and the anticipated impact of modifications at each position.

The N1-Position: Modulating Solubility and Potency

The N1-position of the naphthyridinone core is often solvent-exposed and provides a key vector for introducing substituents that can modulate physicochemical properties and explore additional binding interactions.

-

Hypothesis: Introduction of small alkyl groups, such as methyl or ethyl, may enhance metabolic stability. Larger or more functionalized groups, such as (cyclo)alkylamino or morpholinoethyl moieties, can be used to improve solubility and target specific pockets in the active site of the target protein.

The C2- and C3-Positions: Probing the Active Site

Substitutions at the C2 and C3 positions are critical for directly interacting with the active site of the target protein. A variety of substituents should be explored to probe for favorable interactions.

-

Hypothesis: Small, lipophilic groups at C2, such as methyl or ethyl, may be well-tolerated. Introduction of aryl or heteroaryl rings at this position can lead to potent compounds through pi-stacking or other non-covalent interactions.[1] The C3 position can be explored with small substituents or left unsubstituted to avoid steric clashes.

The C5- and C8-Positions: Fine-Tuning Selectivity and Potency

The C5 and C8 positions offer opportunities to further optimize potency and selectivity.

-

Hypothesis: Based on SAR studies of related 1,7-naphthyridine kinase inhibitors, substitution at the C8 position with small aryl or heteroaryl groups can significantly enhance potency.[3] The C5 position may be more sensitive to substitution, with smaller groups being more likely to be tolerated.

The following table summarizes a proposed library of initial analogs for SAR exploration:

| Compound ID | R1 (N1-position) | R2 (C2-position) | R3 (C8-position) | Rationale |

| A1 | H | H | H | Parent Scaffold |

| A2 | CH₃ | H | H | N1-alkylation for metabolic stability |

| A3 | H | CH₃ | H | C2-alkylation to probe lipophilic pocket |

| A4 | H | H | Phenyl | C8-arylation for potential pi-stacking |

| A5 | CH₃ | CH₃ | H | Combined N1 and C2 modification |

| A6 | CH₃ | H | Phenyl | Combined N1 and C8 modification |

| A7 | H | CH₃ | Phenyl | Combined C2 and C8 modification |

| A8 | CH₃ | CH₃ | Phenyl | Tri-substituted analog |

| A9 | Morpholinoethyl | H | H | Enhance solubility and explore solvent front |

| A10 | H | 4-fluorophenyl | H | C2-arylation with electron-withdrawing group |

| A11 | H | H | 2-pyridyl | C8-heteroarylation for H-bonding potential |

Synthetic Approach to this compound Analogs

A plausible and versatile synthetic route to the this compound core can be adapted from established methods for constructing naphthyridinones.[8][9] A potential retrosynthetic analysis and a detailed forward synthesis protocol are presented below.

Retrosynthetic Analysis

Sources

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sci-hub.ru [sci-hub.ru]

- 9. pubs.acs.org [pubs.acs.org]

The Ascendance of Naphthyridine Scaffolds: A Technical Guide for Drug Discovery

Abstract

The naphthyridine scaffold, a bicyclic aromatic N-heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of novel naphthyridine scaffolds in drug discovery, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry, synthetic strategies, and diverse therapeutic applications of these compounds, underpinned by a rigorous examination of their structure-activity relationships. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to leverage the full potential of naphthyridine derivatives in the quest for next-generation therapeutics.

The Naphthyridine Core: A Foundation of Versatility

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] This isomeric diversity, coupled with the numerous sites for substitution, provides a rich chemical space for the design of novel drug candidates. The 1,8-naphthyridine isomer, in particular, has a rich history in medicinal chemistry, with nalidixic acid, discovered in 1962, being one of the earliest synthetic antibacterial agents.[1][2] This historical success laid the groundwork for the extensive exploration of the broader naphthyridine family.

The "privileged" status of the naphthyridine scaffold stems from its ability to interact with a multitude of biological targets with high affinity and specificity.[3] This is attributed to several key features:

-

Hydrogen Bonding Capabilities: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while appended functional groups can serve as donors, facilitating strong interactions with biological macromolecules.

-

π-π Stacking Interactions: The aromatic nature of the fused ring system allows for favorable π-π stacking interactions with aromatic residues in protein binding pockets.

-

Tunable Physicochemical Properties: The lipophilicity, solubility, and metabolic stability of naphthyridine derivatives can be readily modulated through chemical modification, allowing for the optimization of pharmacokinetic profiles.[4]

-

Bioisosteric Replacement: Naphthyridine scaffolds are often employed as bioisosteres of other bicyclic heterocycles, such as quinolines, to overcome challenges related to metabolism, toxicity, or potency.[5][6]

Crafting the Core: Synthetic Strategies for Naphthyridine Derivatives

The synthesis of the naphthyridine core and its derivatives has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired isomer and substitution pattern.

Classical Synthetic Routes

Several named reactions have been instrumental in the construction of the naphthyridine framework:

-

Skraup-Doebner-von Miller Reaction: This is a traditional method for synthesizing quinolines that can be adapted for naphthyridines, typically involving the reaction of an aminopyridine with α,β-unsaturated aldehydes or ketones under acidic conditions.[7]

-

Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxy-substituted naphthyridines and involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester followed by thermal cyclization.[7]

Modern Synthetic Methodologies

More contemporary approaches offer greater efficiency, atom economy, and access to a wider diversity of structures:

-

Multicomponent Reactions (MCRs): One-pot MCRs have gained prominence for the synthesis of complex naphthyridine derivatives from simple starting materials, streamlining the synthetic process and enabling the rapid generation of compound libraries.[8]

-

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Heck, and Sonogashira couplings are invaluable for the late-stage functionalization of pre-formed naphthyridine cores, allowing for the introduction of a wide range of substituents.

Representative Synthetic Protocol: Synthesis of a 1,8-Naphthyridine Derivative

The following is a generalized, step-by-step protocol for the synthesis of a 1,8-naphthyridine derivative, adapted from published procedures.[9][10]

Step 1: Condensation

-

To a solution of 2-aminonicotinaldehyde in ethanol, add an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate).

-

Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Cyclization

-

Upon completion of the condensation, cool the reaction mixture to room temperature.

-

Add a cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture at an elevated temperature (e.g., 100-140 °C) for 1-3 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Naphthyridine Scaffold as a Versatile Pharmacophore

The true power of the naphthyridine scaffold lies in its ability to be tailored to interact with a diverse range of biological targets. This section will explore the key principles guiding the design of naphthyridine-based drugs.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the naphthyridine core and its substituents is crucial for optimizing biological activity. SAR studies have revealed several key insights:

-

Substitutions at C2 and C7: In many 1,8-naphthyridine series, substitutions at the C2 and C7 positions have a significant impact on potency and selectivity. For instance, in a series of cytotoxic naphthyridine derivatives, the presence of a methyl group at C7 and a naphthyl ring at C2 resulted in the most potent activity against several human cancer cell lines.[11][12]

-

The Role of the C4-Carbonyl and C1-NH Groups: For certain cytotoxic naphthyridines, the C4-carbonyl and C1-NH groups are important for activity, with the introduction of hydrophilic groups in these regions potentially increasing potency.[11][12]

-

Halogenation: The introduction of halogen atoms, such as bromine, at specific positions on the naphthyridine scaffold has been shown to enhance the antibacterial activity of certain derivatives.[2]

Naphthyridine as a Bioisostere of Quinolone

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design.[5][6] The naphthyridine scaffold is a classic bioisostere of the quinolone ring system, which is found in many established drugs. This substitution can lead to improved pharmacological properties, such as:

-

Enhanced Potency: In some cases, the introduction of an additional nitrogen atom in the bicyclic system can lead to new or enhanced interactions with the target protein.

-

Improved Safety Profile: Replacing a carbon atom with a nitrogen atom can alter the metabolic profile of a compound, potentially reducing the formation of toxic metabolites.

-

Overcoming Drug Resistance: Novel scaffolds can sometimes evade the resistance mechanisms that have developed against older drugs.

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the naphthyridine scaffold is reflected in the wide range of therapeutic areas where it has shown promise.

Anticancer Agents

Naphthyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

-

Kinase Inhibition: Dysregulation of protein kinase activity is a hallmark of many cancers. Naphthyridines have been successfully developed as potent inhibitors of several key kinases:

-

Fibroblast Growth Factor Receptors (FGFRs): Novel 1,5- and 1,7-naphthyridine derivatives have been identified as potent inhibitors of the FGFR family, with nanomolar affinity and in vivo efficacy in xenograft models.[13][14]

-

Casein Kinase 2 (CK2): The 1,5-naphthyridine derivative CX-4945 (Silmitasertib) is a potent inhibitor of CK2 and has been evaluated in clinical trials.[13]

-

PKMYT1: Naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a crucial regulator of the cell cycle, demonstrating antitumor efficacy.[15]

-

SOS1: A novel 1,7-naphthyridine scaffold has been identified in potent inhibitors of SOS1, a key protein in the KRAS signaling pathway, showing promise for the treatment of KRAS-mutated cancers.[16]

-

-

Topoisomerase Inhibition: Some naphthyridines exert their anticancer effects by inhibiting topoisomerases, enzymes that are essential for DNA replication and repair.[17][18] This mechanism is shared with some established chemotherapeutic agents.

Table 1: Selected Naphthyridine-Based Kinase Inhibitors

| Compound Class/Example | Target Kinase(s) | IC50/Ki (nM) |

| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity[13][14] |

| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38[13] |

| Naphthyridinone Derivatives | PKMYT1 | Double-digit nanomolar potency[15] |

| HH0043 (1,7-naphthyridine) | SOS1 | Potent biochemical and cellular activity[16] |

Antimicrobial Agents

The 1,8-naphthyridine core is the foundation of the quinolone class of antibiotics. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair.[2][3] Nalidixic acid was the first-generation quinolone, and subsequent generations, such as the fluoroquinolones (e.g., ciprofloxacin), incorporate a fluorine atom and other modifications to enhance their antibacterial spectrum and potency.[2] Research in this area continues, with the development of novel naphthyridine derivatives aimed at overcoming the growing problem of antibiotic resistance.[2]

Other Therapeutic Areas

The biological activities of naphthyridine derivatives extend beyond oncology and infectious diseases. They have been investigated for a wide range of other therapeutic applications, including:

-

Neurodegenerative Disorders [19]

-

Inflammatory Diseases [20]

-

Cardiovascular Conditions [20]

-

Viral Infections [19]

Experimental Protocols and Data Visualization

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of novel naphthyridine compounds against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (naphthyridine derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the target kinase, and the kinase substrate.

-

Add the diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The assay should be validated using a known inhibitor of the target kinase to ensure its accuracy and reproducibility. The Z'-factor should be calculated to assess the quality of the assay.

Visualizing Key Concepts

Diagram 1: General Synthetic Scheme for 1,8-Naphthyridines

A simplified workflow for the synthesis of a 1,8-naphthyridine core structure.

Diagram 2: Naphthyridine as a Kinase Hinge Binder

Illustrates the hydrogen bonding interaction between a naphthyridine scaffold and the kinase hinge region.

Future Perspectives and Conclusion

The exploration of novel naphthyridine scaffolds in drug discovery is a vibrant and rapidly evolving field. Future research will likely focus on:

-

Development of Isomer-Specific Syntheses: More efficient and selective methods for the synthesis of less-explored naphthyridine isomers will open up new avenues for drug design.

-

Application of Computational Methods: In silico screening and molecular modeling will play an increasingly important role in the rational design of naphthyridine-based inhibitors with improved potency and selectivity.[21]

-

Exploration of New Therapeutic Targets: The inherent versatility of the naphthyridine scaffold will be leveraged to address a wider range of challenging disease targets.

References

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

-

Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

-

Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

-

Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korea Science. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Fused naphthyridines with biological applications. Molecules, 26(14), 4236. [Link]

-

Ojha, H., Chigurupati, S., & Singh, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591–1618. [Link]

-

Abadi, R. A., & El-Maghraby, M. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5081. [Link]

-

Darakshana, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 53(36). [Link]

-

Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

-

Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., ... & Vialard, J. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

-

He, H., Zhang, Y., Wang, Y., Li, Y., Wang, J., Zhang, J., ... & Li, J. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10546-10563. [Link]

-

Ojo, O. O., Okoro, U. C., & Adeniji, S. E. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1-18. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Medicinal Chemistry, 14(5), 517-526. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4236. [Link]

-

Abadi, R. A., & El-Maghraby, M. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5081. [Link]

-

Ojha, H., Chigurupati, S., & Singh, S. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(16), 2169-2185. [Link]

-

Abadi, R. A., & El-Maghraby, M. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5081. [Link]

-

Zhang, Y., Wang, Y., Li, Y., Wang, J., Zhang, J., He, H., ... & Li, J. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4236. [Link]

-

Wójcicka, A., & Misiura, M. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 28(14), 5364. [Link]

-

Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., & Sekhar, K. V. G. C. (2022). Available drugs having 1,8-naphthyridine nucleus. [Link]

-

Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(31), 22163-22175. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-68). John Wiley & Sons, Inc. [Link]

-

de Ruiter, A., & McCarthy, A. R. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 269. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Wermuth, C. G. (2011). Bioisosteres of Common Functional Groups. [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kjpp.net [kjpp.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 19. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Approach to Synthesis: A Retrosynthetic Analysis

An In-depth Technical Guide to the Synthesis and Potential Applications of a Covalent Thieno[3,2-d]pyrimidine-based Kinase Inhibitor